![molecular formula C14H19N7O2 B5530519 6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5530519.png)
6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone
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Overview
Description
Synthesis Analysis
The synthesis of similar triazine and pyridazinone derivatives involves multistep reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related pyridazine derivatives is achieved through reactions that include the use of cyanothioacetamide, ethyl chloroacetate, and sodium methoxide, leading to the formation of aminoesters and aminoamide derivatives with antimicrobial properties (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied through crystallographic methods. These studies reveal the planarity of the molecules, the presence of π-conjugation, and the stabilization of the structure through extensive networks of hydrogen bonds and π–π stacking interactions, as seen in related triazine derivatives (Liping Lu et al., 2004).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve ring-opening reactions, oxidation, and formation of derivatives through interactions with nucleophiles. For instance, oxidative degradation studies of thrombin inhibitors related to pyridazinone structures have identified major reaction products resulting from ring opening and elimination processes (Y. Wu et al., 1999).
Physical Properties Analysis
The physical properties of compounds in this category, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure and the presence of specific functional groups. These properties are critical for determining the conditions under which these compounds can be used and stored.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, define the potential applications of these compounds. For example, the antioxidant activity of similar pyridinol derivatives showcases their potential utility in mitigating oxidative stress (M. Wijtmans et al., 2004).
properties
IUPAC Name |
6-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2/c1-19(2)12-15-13(21-8-4-5-9-21)17-14(16-12)23-10-6-7-11(22)20(3)18-10/h6-7H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFADDLJTDOLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one |
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